molecular formula C16H14ClN3S B1392460 2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)propanethioamide CAS No. 1260920-39-5

2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)propanethioamide

Cat. No. B1392460
CAS RN: 1260920-39-5
M. Wt: 315.8 g/mol
InChI Key: QWJHSHKAHTURAG-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)propanethioamide (BDPC) is a synthetic compound with a wide range of applications in scientific research. It is a member of the benzodiazepine family and has been used in various studies to investigate the biochemical and physiological effects of certain compounds on living organisms. BDPC has been found to have a variety of effects on the body, including anxiolytic, sedative, and anticonvulsant properties. The compound has also been studied for its potential to protect against oxidative stress, reduce inflammation, and promote wound healing.

Scientific Research Applications

Quantum Chemical Analysis and Antimicrobial Activity

  • Quantum Chemical Analysis : This compound has been characterized using quantum chemical methods and vibrational spectral techniques, including FT-IR and FT-Raman spectroscopy. Such analysis provides insights into the compound's molecular structure and properties (Viji et al., 2020).
  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties, including antifungal and antibacterial effects. This application is crucial for potential use in pharmaceuticals or as a component in antimicrobial treatments (Viji et al., 2020).

Molecular Dynamics and Corrosion Inhibition

  • Corrosion Inhibition : In a study exploring the corrosion inhibition performances of similar thiazole derivatives, the compound was found to be effective against corrosion of iron metal. This suggests its potential application in industrial settings for protecting metals from corrosion (Kaya et al., 2016).

Molecular Docking and Biological Effect Prediction

  • Molecular Docking Studies : The compound's interactions with various proteins have been studied through molecular docking, providing valuable information about its potential biological activities and drug interactions. Such studies are foundational in drug development and understanding how compounds interact with biological systems (Viji et al., 2020).

Potential in Anticancer Research

  • Anticancer Properties : Some studies indicate that similar derivatives of the compound have shown promising results in anticancer activity. This opens a pathway for further research into its potential use in cancer treatment or related therapeutic applications (Teimoori et al., 2011).

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)propanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3S/c17-11-7-5-10(6-8-11)9-12(15(18)21)16-19-13-3-1-2-4-14(13)20-16/h1-8,12H,9H2,(H2,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJHSHKAHTURAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(CC3=CC=C(C=C3)Cl)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)propanethioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)propanethioamide
Reactant of Route 2
2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)propanethioamide
Reactant of Route 3
2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)propanethioamide
Reactant of Route 4
Reactant of Route 4
2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)propanethioamide
Reactant of Route 5
2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)propanethioamide
Reactant of Route 6
2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)propanethioamide

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